molecular formula C8H14N2 B6589619 dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine CAS No. 1893564-01-6

dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

Cat. No.: B6589619
CAS No.: 1893564-01-6
M. Wt: 138.2
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Description

dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . Its structure features a pyrrole ring, a fundamental scaffold in many biologically active molecules, linked to a dimethylaminoethyl chain . Pyrrole rings are aromatic heterocycles central to numerous natural products and pharmaceuticals, often contributing to significant biological activities such as antimicrobial effects . As a pyrrole derivative, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. It can be utilized to develop novel molecules for pharmaceutical research, particularly in constructing more complex nitrogen heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are known for their antimicrobial properties . Researchers can employ this amine in the synthesis of potential antibacterial agents to address the growing challenge of antimicrobial resistance (AMR) . Further studies are required to fully elucidate its specific mechanisms of action and its complete spectrum of research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1893564-01-6

Molecular Formula

C8H14N2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole with dimethylamine and an appropriate alkylating agent. One common method is the alkylation of pyrrole with 2-chloroethyl dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These methods are advantageous for large-scale production as they minimize the number of steps and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is recognized for its potential therapeutic applications. Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Antitumor Activity

Research indicates that compounds containing pyrrole structures can inhibit tumor growth. For instance, derivatives of dimethylpyrrole have been synthesized and evaluated for their anticancer properties against various human tumor cell lines, such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells. These studies demonstrate that specific modifications to the pyrrole structure enhance antitumor efficacy compared to standard chemotherapeutics like Doxorubicin .

Neuroprotective Effects

The compound has also been investigated as a potential neuroprotective agent. Studies have shown that pyrrole-based compounds can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The development of new nNOS inhibitors utilizing this compound as a scaffold has shown promising potency and selectivity .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis of Pyrrole Derivatives

The compound acts as a building block for synthesizing various substituted pyrroles through reactions with different electrophiles. For example, the reaction of this compound with aldehydes and ketones under acidic conditions leads to the formation of functionalized pyrroles, which are valuable in pharmaceuticals and agrochemicals .

Supramolecular Chemistry

In supramolecular chemistry, this compound can participate in non-covalent interactions due to its aromatic nature. This allows it to form complexes with other aromatic molecules, which can be utilized in the design of novel materials with specific properties .

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymerization Catalysts

Pyrrole derivatives are often used as catalysts in polymerization processes due to their ability to stabilize radical intermediates. This compound has been explored for its catalytic properties in producing high-performance polymers with enhanced thermal stability and mechanical strength .

Corrosion Inhibitors

The incorporation of dimethylpyrrole into coatings has shown effectiveness as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces reduces oxidation and extends the lifespan of materials used in harsh environments .

Case Studies

StudyApplicationFindings
Goel et al., 2015Antitumor ActivitySynthesized pyrrole derivatives showed moderate activity against cancer cell lines compared to Doxorubicin .
Airaksinen et al., 2023Neuroprotective EffectsDeveloped nNOS inhibitors based on pyrrole scaffolds; demonstrated improved potency over existing treatments .
MDPI StudyOrganic SynthesisExplored reactions leading to new biologically active compounds; highlighted versatility in functionalization routes .

Mechanism of Action

The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 (4-[2-(4-Fluorophenyl)-5-(1-Methylpiperidine-4-yl)-1H-Pyrrol-3-yl]Pyridine)
  • Structure : A tri-substituted pyrrole with fluorophenyl, methylpiperidine, and pyridyl groups.
  • Key Differences : Unlike dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine, Compound 1 lacks an alkylamine side chain but includes a methylpiperidine group (a bulky tertiary amine) and a fluorophenyl substituent, which enhance lipophilicity and metabolic stability .
Dimethindene (Dimethyl{2-[5-Methyl-3-(1-Pyridin-2-ylethyl)-1H-Inden-2-yl]Ethyl}Amine)
  • Structure: Features an indene core substituted with pyridyl and dimethylaminoethyl groups.
  • Key Differences: The indene system introduces a fused bicyclic structure, increasing rigidity compared to the monocyclic pyrrole in the target compound. This structural difference may alter binding affinity in histamine receptor targets, where dimethindene is clinically used .
Pyridinyl-Substituted Pyrroles
  • Example: Methyl 2-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino-3-[4-(2-Pyridinyl)-1H-Pyrrol-3-yl]Aminopropenoate (Compound 10).
  • Synthesis: Prepared via condensation of pyridinyl amines with cyanoacetate derivatives in acetic acid, yielding 29–33% . This contrasts with the target compound’s simpler alkylation pathway.

Physicochemical Properties

Property This compound Compound 1 Dimethindene
Molecular Weight (g/mol) ~166.24 (estimated) 395.45 336.48
Solubility High in polar solvents (e.g., DMSO, water) Moderate (lipophilic groups) Low (non-polar indene core)
Bioactivity Potential CNS activity (amine-mediated) Kinase inhibition (reported) Histamine H1 antagonism

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